![molecular formula C31H21F6O4P B12939364 12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12939364.png)
12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties, making it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves multiple steps. One common method includes the reaction of 7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] with boron tribromide (BBR3) in dichloromethane (DCM) at -78°C, followed by gradual warming to room temperature . The reaction mixture is then quenched with water, washed with sodium bicarbonate (NaHCO3) and brine, dried over sodium sulfate (Na2SO4), and concentrated under vacuum .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines or thiols under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution can introduce new functional groups .
Applications De Recherche Scientifique
12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: Used as a catalyst or reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its pharmacological properties, particularly in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with proteins and other biomolecules, affecting their function. The compound may also participate in redox reactions, influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use in organic synthesis and similar trifluoromethyl groups.
Trifluoromethyl phenyl sulfone: Used in trifluoromethylation reactions and shares similar functional groups.
Propriétés
Formule moléculaire |
C31H21F6O4P |
|---|---|
Poids moléculaire |
602.5 g/mol |
Nom IUPAC |
12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C31H21F6O4P/c32-30(33,34)21-7-1-17(2-8-21)23-11-5-19-13-15-29-16-14-20-6-12-24(18-3-9-22(10-4-18)31(35,36)37)28(26(20)29)41-42(38,39)40-27(23)25(19)29/h1-12H,13-16H2,(H,38,39) |
Clé InChI |
CTPCYTBPPVZQDX-UHFFFAOYSA-N |
SMILES canonique |
C1CC23CCC4=C2C(=C(C=C4)C5=CC=C(C=C5)C(F)(F)F)OP(=O)(OC6=C(C=CC1=C36)C7=CC=C(C=C7)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Di(1H-imidazol-2-yl)methyl]glycine](/img/structure/B12939283.png)

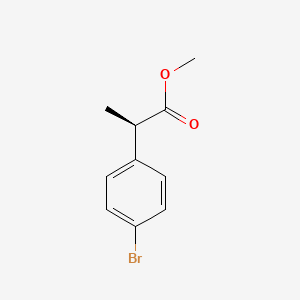
![tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12939317.png)

![[2,2'-Bipyridin]-4-ylmethanamine](/img/structure/B12939328.png)
![N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide](/img/structure/B12939332.png)
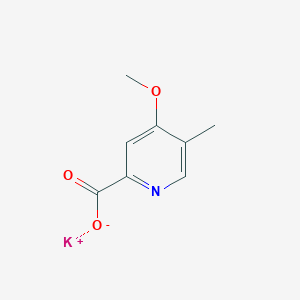
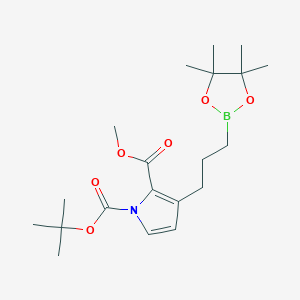
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B12939359.png)
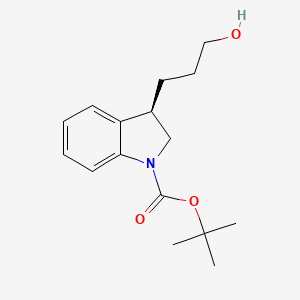
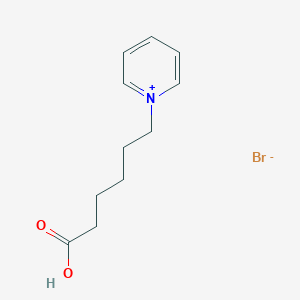
![5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12939376.png)
![Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12939378.png)
